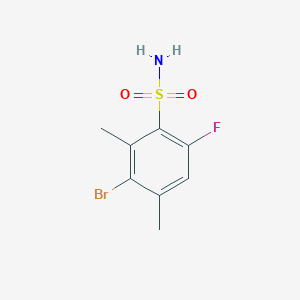

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide

Description

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (position 3), fluorine (position 6), and two methyl groups (positions 2 and 4), with a sulfonamide (-SO₂NH₂) functional group. The bromine and fluorine substituents confer electron-withdrawing properties, which may influence reactivity, solubility, and biological activity compared to analogs with electron-donating groups like methyl or methoxy .

Properties

IUPAC Name |

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-4-3-6(10)8(14(11,12)13)5(2)7(4)9/h3H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCRBIBIJLZJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-Bromo-6-fluoro-2,4-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Reduction: Products include the corresponding amines.

Scientific Research Applications

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly sulfonamide-based drugs with antibacterial and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes structurally related compounds from the evidence, highlighting key differences in substituents, functional groups, and inferred properties:

Key Comparisons:

Substituent Effects :

- Electron-Withdrawing Groups (Br, F) : The target compound’s bromine and fluorine substituents enhance electrophilicity at the aromatic ring, making it more reactive toward nucleophilic aromatic substitution compared to methoxy- or methyl-substituted analogs (e.g., the compound in ). The trifluoromethyl group in further amplifies electron withdrawal, increasing stability but reducing solubility.

- Methyl Groups : The 2,4-dimethyl groups in the target compound may improve lipophilicity and membrane permeability relative to polar substituents like methoxy () or acetamido ().

Functional Group Diversity :

- Sulfonamide vs. Aldehyde : The sulfonamide group (target compound and ) enables hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets. In contrast, the aldehyde in is reactive toward nucleophiles, making it suitable for synthetic intermediates but less stable in aqueous environments.

- Molecular Weight and Solubility: The target compound’s lower molecular weight (~292.1) compared to (413.51) suggests better solubility in organic solvents. However, the presence of halogens may reduce aqueous solubility relative to non-halogenated analogs.

Research Findings and Discussion

Physical Properties

- Melting Points : Bulky substituents (e.g., heterocycles in ) typically raise melting points, whereas methyl groups may lower them. The target compound likely has a moderate melting point (~150–200°C), aligning with similar sulfonamides.

- Spectroscopic Analysis : 19F NMR (as used for ) would detect the fluorine atom’s chemical shift, while bromine’s presence could complicate 1H NMR interpretation due to quadrupolar broadening.

Limitations and Gaps

The evidence lacks direct data on the target compound, necessitating extrapolation from analogs. For instance, the trifluoromethyl group in demonstrates how strong electron withdrawal affects stability, but the target’s methyl groups may counteract this effect. Further experimental studies are required to validate these hypotheses.

Biological Activity

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: 3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide

Molecular Formula: C₈H₉BrFNO₂S

Molecular Weight: 165.13 g/mol

Structural Features: The compound features a sulfonamide group attached to a bromofluoromethyl-substituted aromatic ring, which is crucial for its biological activity.

The biological activity of 3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on insulin-regulated aminopeptidase (IRAP), an enzyme implicated in memory and learning processes. The inhibition of IRAP can lead to enhanced cognitive functions, making this compound a potential candidate for neuroprotective therapies .

Biological Activity

Research has demonstrated various biological activities associated with 3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacterial strains, indicating its potential use in treating infections .

- Antitumor Activity: Preliminary studies suggest that it may possess antitumor properties, although further investigation is necessary to elucidate its efficacy and mechanism in cancer treatment.

- Cognitive Enhancement: As mentioned, the inhibition of IRAP suggests that this compound could enhance cognitive functions, which is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Experimental Data

A series of studies have been conducted to assess the biological activity of 3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Inhibition of IRAP | In vitro assays | Significant reduction in enzyme activity observed |

| Study 2 | Antimicrobial efficacy | Disk diffusion method | Effective against Gram-positive and Gram-negative bacteria |

| Study 3 | Cytotoxic effects | MTT assay on cancer cell lines | Induced apoptosis in treated cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.